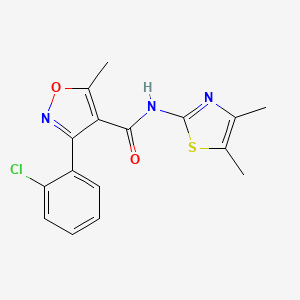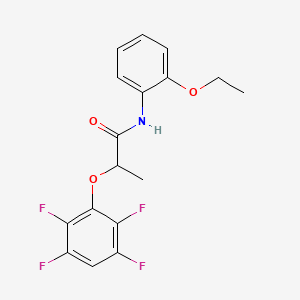![molecular formula C15H14ClNO4S B10895667 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10895667.png)
2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a unique combination of furan, thiazolidine, and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of 5-[(4-chlorophenoxy)methyl]furan-2-carbaldehyde, which is then reacted with thiazolidine-4-carboxylic acid under specific conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorophenoxy group.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-1,3-thiazolidine-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: Compounds with similar thiazolidine rings, such as thiazolidine-2,4-dione.
Furan derivatives: Compounds with furan rings, such as furan-2-carboxylic acid.
Chlorophenoxy derivatives: Compounds with chlorophenoxy groups, such as 4-chlorophenoxyacetic acid.
Uniqueness
2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-1,3-thiazolidine-4-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14ClNO4S |
|---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C15H14ClNO4S/c16-9-1-3-10(4-2-9)20-7-11-5-6-13(21-11)14-17-12(8-22-14)15(18)19/h1-6,12,14,17H,7-8H2,(H,18,19) |
InChI Key |
WGEPJEMVSQMNEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(S1)C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B10895587.png)

![4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10895600.png)
![(2Z)-3-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(pyrrolidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B10895610.png)
![N-(3-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-nitrobenzamide](/img/structure/B10895615.png)
![2-chloro-5-({(Z)-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B10895629.png)
![(1E)-N-hydroxy-1-[4-(propan-2-yl)phenyl]ethanimine](/img/structure/B10895635.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B10895656.png)
![N~1~-[4-(Aminocarbonyl)phenyl]-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide](/img/structure/B10895663.png)
![N'-[(1E)-1-(3,4-dimethylphenyl)ethylidene]naphthalene-1-carbohydrazide](/img/structure/B10895670.png)
![2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide](/img/structure/B10895672.png)

![6-tert-butyl-2-[({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10895677.png)
![3,4,5-trihydroxy-N'-[(E)-thiophen-3-ylmethylidene]benzohydrazide](/img/structure/B10895684.png)
